

An In-depth Technical Guide to 1-Phenylcyclopentanecarbaldehyde

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Compound of Interest

Compound Name:	1- Phenylcyclopentanecarbaldehyde
Cat. No.:	B1352595

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-phenylcyclopentanecarbaldehyde**, including its chemical identity, physicochemical properties, synthesis, and spectral data.

Chemical Identity

The nomenclature and various identifiers for **1-phenylcyclopentanecarbaldehyde** are crucial for accurate database searches and unambiguous communication in research.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-phenylcyclopentane-1-carbaldehyde.^[1]

Synonyms

A variety of synonyms are used in literature and commercial listings for this compound. These include:

- 1-phenylcyclopentanecarboxaldehyde^[1]
- 1-Phenyl-cyclopentanecarbaldehyde

- Cyclopentanecarboxaldehyde, 1-phenyl-[[1](#)]
- 1-Phenylcyclopentane Carboxaldehyde[[1](#)]

Chemical Structure and Formula

- Molecular Formula: C₁₂H₁₄O
- Molecular Weight: 174.24 g/mol [[1](#)]
- CAS Number: 21573-69-3[[1](#)]

Physicochemical Properties

Understanding the physical and chemical properties of **1-phenylcyclopentanecarbaldehyde** is essential for its handling, application in reactions, and for analytical method development.

Property	Value	Source
Molecular Weight	174.24 g/mol	PubChem[1]
XLogP3	2.7	PubChem (Computed)[1]
Hydrogen Bond Donor Count	0	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	1	PubChem (Computed)[1]
Rotatable Bond Count	2	PubChem (Computed)[1]
Exact Mass	174.104465066	PubChem (Computed)[1]
Monoisotopic Mass	174.104465066	PubChem (Computed)[1]
Topological Polar Surface Area	17.1 Å ²	PubChem (Computed)[1]
Heavy Atom Count	13	PubChem (Computed)[1]

Note: Experimental data for properties such as boiling point and density are not readily available in the searched literature. The data presented are computed values.

Synthesis of 1-Phenylcyclopentanecarbaldehyde

A plausible and widely used method for the synthesis of aldehydes is the reduction of the corresponding nitrile. The following section outlines a detailed experimental protocol for the synthesis of **1-phenylcyclopentanecarbaldehyde** from 1-phenylcyclopentanecarbonitrile using diisobutylaluminium hydride (DIBAL-H). This method is based on a general protocol for the low-temperature reduction of nitriles to aldehydes.

Synthesis via Reduction of 1-Phenylcyclopentanecarbonitrile

This synthetic pathway involves two main steps: the synthesis of the nitrile precursor and its subsequent reduction to the aldehyde.

A common method for the synthesis of 1-phenylcyclopentanecarbonitrile is the reaction of phenylacetonitrile with 1,4-dibromobutane in the presence of a strong base.

Materials:

- Phenylacetonitrile
- 1,4-Dibromobutane
- Sodium hydroxide
- Dimethyl sulfoxide (DMSO)

Procedure:

- To a solution of phenylacetonitrile in DMSO, add a concentrated aqueous solution of sodium hydroxide.
- Slowly add 1,4-dibromobutane to the reaction mixture.
- The reaction is typically carried out at an elevated temperature to ensure completion.
- After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent.

- The organic layer is then washed, dried, and concentrated under reduced pressure.
- The crude product can be purified by vacuum distillation to yield 1-phenylcyclopentanecarbonitrile.

The reduction of 1-phenylcyclopentanecarbonitrile to **1-phenylcyclopentanecarbaldehyde** can be achieved using DIBAL-H at low temperatures to prevent over-reduction to the amine.

Materials:

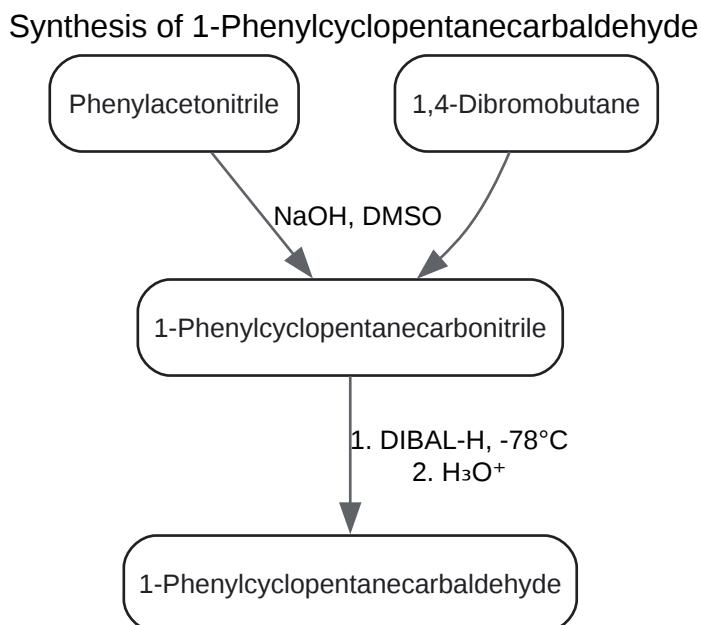
- 1-Phenylcyclopentanecarbonitrile
- Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexane)
- Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)
- Methanol
- Aqueous acid (e.g., 1M HCl) for workup
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-phenylcyclopentanecarbonitrile in an anhydrous solvent.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of DIBAL-H (typically 1.1-1.5 equivalents) dropwise to the nitrile solution, maintaining the temperature at -78 °C.
- Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
- Allow the mixture to warm to room temperature and then pour it into a stirred solution of aqueous acid.
- Separate the organic layer and extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
- The crude **1-phenylcyclopentanecarbaldehyde** can be purified by flash column chromatography or vacuum distillation.

Synthetic Pathway Diagram



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Caption: Synthetic route to **1-phenylcyclopentanecarbaldehyde**.

Spectral Data

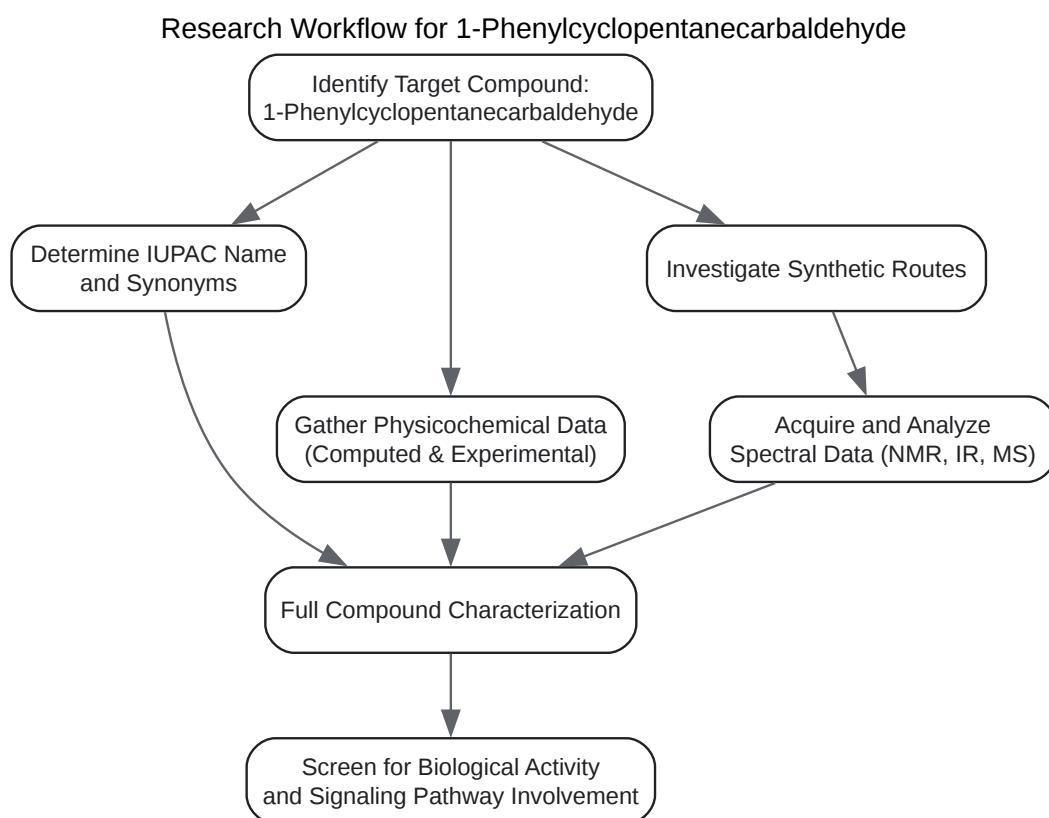
Spectral data is fundamental for the structural elucidation and purity assessment of **1-phenylcyclopentanecarbaldehyde**. While experimental spectra for the target compound are not readily available in the searched databases, data for the closely related precursor, 1-phenylcyclopentanecarbonitrile, is available and can provide useful comparative information.

- 1-Phenylcyclopentanecarbonitrile:
 - ^1H NMR: Spectra are available in various databases and typically show signals for the phenyl protons and the aliphatic protons of the cyclopentyl ring.
 - IR: The infrared spectrum of 1-phenylcyclopentanecarbonitrile will prominently feature a sharp absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration, typically around 2240 cm^{-1} .
 - Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.
- **1-Phenylcyclopentanecarbaldehyde** (Predicted):
 - ^1H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton in the region of 9-10 ppm. The phenyl protons would appear in the aromatic region (7-8 ppm), and the cyclopentyl protons would be observed in the aliphatic region (1-3 ppm).
 - ^{13}C NMR: The carbon NMR would show a signal for the carbonyl carbon of the aldehyde at around 190-200 ppm.
 - IR: The IR spectrum would be characterized by a strong carbonyl ($\text{C}=\text{O}$) stretching absorption for the aldehyde at approximately $1720\text{-}1740\text{ cm}^{-1}$. The characteristic C-H stretch of the aldehyde proton would also be visible as two weak bands around 2720 and 2820 cm^{-1} .
 - Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or the involvement of **1-phenylcyclopentanecarbaldehyde** in any signaling pathways. Research on the biological effects of this particular compound appears to be limited.

Logical Relationship Diagram



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Caption: A logical workflow for the comprehensive study of a chemical compound.

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References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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